2-Fluorofucose is an orally bioavailable fluorinated analog of fucose that is a protein fucosylation inhibitor, with potential antineoplastic and immunomodulating activities. Upon administration, 2-fluorofucose (2-FF) mimics fucose and is converted to guanosine diphosphate (GDP)-2FF, which prevents the formation of the fucosylation substrate GDP-fucose, and the incorporation of fucose into glycoproteins by fucosyltransferase. As fucosylation of glycoproteins plays a key role in many biological processes, such as protein function, receptor binding, cell signaling and cellular adhesion, and is essential for tumor progression, blocking fucosylation decreases tumor cell growth. In addition, blocking fucosylation of monoclonal antibodies generates fucose-deficient antibodies that exert enhanced antibody-dependent cell-mediated cytotoxicity (ADCC).
(2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal
CAS No.: 70763-62-1
Cat. No.: VC21249140
Molecular Formula: C6H11FO4
Molecular Weight: 166.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 70763-62-1 |
---|---|
Molecular Formula | C6H11FO4 |
Molecular Weight | 166.15 g/mol |
IUPAC Name | 2-fluoro-3,4,5-trihydroxyhexanal |
Standard InChI | InChI=1S/C6H11FO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,1H3 |
Standard InChI Key | SQTFKIKSQNCWGJ-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@H]([C@H]([C@H]([C@@H](C=O)F)O)O)O |
SMILES | CC(C(C(C(C=O)F)O)O)O |
Canonical SMILES | CC(C(C(C(C=O)F)O)O)O |
(2S,3R,4R,5S)-2-Fluoro-3,4,5-trihydroxyhexanal is a fluorinated sugar derivative, specifically a hexanal with a fluorine atom at the 2-position and hydroxyl groups at the 3, 4, and 5 positions. This compound is of interest in various biochemical and pharmaceutical applications due to its unique structural features, which can influence its reactivity and biological interactions.
Synthesis and Preparation
The synthesis of (2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal typically involves multi-step reactions starting from natural sugars. The introduction of a fluorine atom into the sugar molecule requires careful selection of reagents and conditions to maintain the desired stereochemistry. Common methods include nucleophilic substitution reactions using fluorinating agents.
Biological and Pharmaceutical Applications
Fluorinated sugars are of interest in medicinal chemistry due to their potential as inhibitors or substrates for enzymes involved in carbohydrate metabolism. They can also serve as building blocks for more complex molecules with therapeutic applications.
Glycosidase Inhibition
Fluorinated sugars can act as inhibitors of glycosidases, enzymes that break down glycosidic bonds. This property makes them useful tools for studying carbohydrate metabolism and for developing therapeutic agents targeting diseases related to glycosidase dysfunction.
Chemical and Biological Data
Property | Value |
---|---|
Molecular Formula | C6H11FO5 |
Molecular Weight | 166.15 g/mol |
CAS Number | 70763-62-1 |
Potential Applications
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Enzyme Inhibition: Potential inhibitor of glycosidases.
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Pharmaceutical Synthesis: Building block for complex molecules.
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